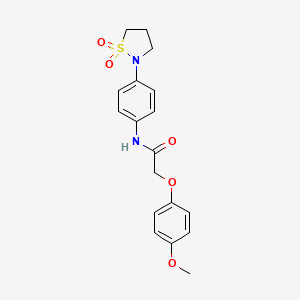![molecular formula C29H26N4O4 B2635389 4-[5-(4-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-4-oxobutanoic acid CAS No. 375356-11-9](/img/structure/B2635389.png)
4-[5-(4-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(4-methoxyphenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-4-oxobutanoic acid is a complex organic compound that belongs to the class of bipyrazole derivatives. This compound is characterized by its unique structure, which includes a bipyrazole core substituted with methoxyphenyl and diphenyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-methoxyphenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bipyrazole Core: The bipyrazole core can be synthesized through the cyclocondensation of appropriate hydrazine derivatives with diketones or aldehydes.
Substitution Reactions: The methoxyphenyl and diphenyl groups are introduced through substitution reactions.
Oxidation and Reduction Steps: The final step involves the oxidation of intermediate compounds to form the desired 4-oxobutanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as recyclable catalysts and solvent recovery systems, can make the industrial synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-methoxyphenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
4-[5-(4-methoxyphenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-4-oxobutanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[5-(4-methoxyphenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. For example, as a COMT inhibitor, the compound binds to the active site of the enzyme, preventing the methylation of catecholamines. This inhibition can modulate neurotransmitter levels in the brain, which is beneficial in treating neurological disorders . The compound’s interaction with other molecular targets and pathways is still under investigation .
Comparison with Similar Compounds
Similar Compounds
Several compounds share structural similarities with 4-[5-(4-methoxyphenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-4-oxobutanoic acid, including:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Uniqueness
What sets 4-[5-(4-methoxyphenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-4-oxobutanoic acid apart is its unique bipyrazole core and the specific arrangement of functional groups. This structure imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-[3-(1,3-diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O4/c1-37-23-14-12-20(13-15-23)25-18-26(33(30-25)27(34)16-17-28(35)36)24-19-32(22-10-6-3-7-11-22)31-29(24)21-8-4-2-5-9-21/h2-15,19,26H,16-18H2,1H3,(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTYSOGDEGUMTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-phenylurea](/img/structure/B2635306.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-3-carboxamide](/img/structure/B2635307.png)
![2-fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2635308.png)
![3-[1-(3,4,5-Triethoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2635309.png)

![1-[5-(4-ethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2635312.png)
![ethyl 2-[2-(4-fluorophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2635313.png)
![2-{[2-(Cyclohexylamino)-2-oxoethyl]thio}benzoic acid](/img/structure/B2635314.png)
![Methyl 3-{[2-({2-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2635317.png)

![N-{4-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}thiophene-2-carboxamide](/img/structure/B2635319.png)
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B2635321.png)
![2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2635324.png)
![methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B2635328.png)
